molecular formula C18H25N5O B7172701 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide

Cat. No.: B7172701
M. Wt: 327.4 g/mol
InChI Key: CJOWBZLZIOQXNC-UHFFFAOYSA-N
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Description

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with an azepane group and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c24-18(6-11-22-12-8-19-15-22)21-14-16-5-7-20-17(13-16)23-9-3-1-2-4-10-23/h5,7-8,12-13,15H,1-4,6,9-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOWBZLZIOQXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)CNC(=O)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the azepane group through nucleophilic substitution. The final step involves coupling the pyridine derivative with an imidazole-containing intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(piperidin-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide
  • N-[[2-(morpholin-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide
  • N-[[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide

Uniqueness

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-imidazol-1-ylpropanamide is unique due to the presence of the azepane group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

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